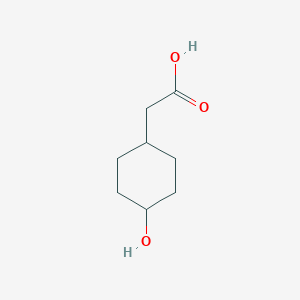

2-(4-Hydroxycyclohexyl)acetic acid

Description

Cis-4-Hydroxycyclohexylacetic acid is a cycloalkane.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxycyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTAAUJNHYWOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80988271 | |

| Record name | (4-Hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis-4-Hydroxycyclohexylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68592-23-4, 99799-09-4, 68592-22-3 | |

| Record name | (4-Hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Hydroxycyclohexyl)acetic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-Hydroxycyclohexylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Properties and Analysis of 2-(4-Hydroxycyclohexyl)acetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Hydroxycyclohexyl)acetic acid is a bifunctional organic molecule featuring a cyclohexane scaffold. Its importance spans from being a key biomarker in the metabolic disorder hawkinsinuria to a structural motif of interest in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, stereoisomerism, chemical reactivity, and biological significance. Furthermore, it details robust analytical methodologies for its identification, quantification, and characterization, offering field-proven insights into experimental design and execution for researchers engaged in its study.

Physicochemical Properties and Molecular Identification

This compound is an alicyclic compound characterized by a hydroxyl group and a carboxymethyl group attached to a cyclohexane ring. These functional groups dictate its chemical behavior, polarity, and potential for biological interactions.

Molecular Identifiers and Stereochemistry

A critical aspect of this compound is its stereochemistry. The relative orientation of the hydroxyl and acetic acid groups gives rise to cis and trans diastereomers, each with unique CAS Registry Numbers and potentially different physical and biological properties. The general CAS number often refers to a mixture of these isomers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1][2][3] |

| Molecular Weight | 158.20 g/mol | [2][4] |

| CAS Number (cis/trans mixture) | 99799-09-4 | [2][3][4][5] |

| CAS Number (cis-isomer) | 68592-22-3 | [6][7] |

| CAS Number (trans-isomer) | 68592-23-4 | [8][9] |

| Synonyms | 4-Hydroxycyclohexaneacetic acid, (4-Hydroxy-cyclohexyl)-acetic acid | [1][2] |

| Physical Form | Solid | [5] |

Physical Properties

The compound's ability to form hydrogen bonds via its hydroxyl and carboxylic acid groups results in a relatively high boiling point and contributes to its solubility characteristics.[1]

| Property | Value | Source(s) |

| Boiling Point | 326.4 °C (at 760 mmHg) | |

| Purity | Commercially available in various purities (e.g., 95%, ≥98%) | [4][5][8] |

| Storage | Store at room temperature in a dry, tightly sealed container | [5][6] |

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups.[1]

-

Carboxylic Acid Group (-COOH): This group behaves as a typical weak acid, capable of deprotonation to form carboxylate salts in the presence of a base. It can readily undergo esterification with alcohols under acidic conditions.

-

Hydroxyl Group (-OH): As a secondary alcohol, this group can be oxidized to a ketone (4-oxocyclohexyl)acetic acid. It can also participate in esterification or etherification reactions.

Due to its stable cyclohexane backbone, the molecule is not prone to degradation under standard laboratory conditions, but it should be stored away from strong oxidizing agents.

Biological Significance and Activity

While a seemingly simple molecule, this compound holds relevance in both human metabolic pathways and pharmacological research.

Role in Human Metabolism: Hawkinsinuria

Both cis- and trans-4-hydroxycyclohexylacetic acid are known metabolites that accumulate in individuals with hawkinsinuria, a rare, autosomal dominant inborn error of tyrosine metabolism.[9][10][11] This disorder is caused by a mutation in the gene for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD).[12][13][14] The defective enzyme leads to the formation of a reactive intermediate that is detoxified, in part, to form hawkinsin and other metabolites, including the title compound.[11][12] Its presence in urine is therefore a key diagnostic marker for the condition.[10][14]

References

- 1. This compound (68592-22-3) for sale [vulcanchem.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. americanelements.com [americanelements.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 99799-09-4 [sigmaaldrich.com]

- 6. cis-2-(4-hydroxycyclohexyl)acetic acid;68592-22-3, CasNo.68592-22-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 7. hmdb.ca [hmdb.ca]

- 8. 2-(trans-4-Hydroxycyclohexyl)acetic acid 95% | CAS: 68592-23-4 | AChemBlock [achemblock.com]

- 9. hmdb.ca [hmdb.ca]

- 10. Hawkinsinuria | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hawkinsinuria - Wikipedia [en.wikipedia.org]

- 13. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. metabolicsupportuk.org [metabolicsupportuk.org]

An In-Depth Technical Guide to 2-(4-Hydroxycyclohexyl)acetic Acid (CAS: 99799-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxycyclohexyl)acetic acid, with the CAS number 99799-09-4, is a bifunctional organic molecule featuring a cyclohexane ring substituted with a hydroxyl group and an acetic acid moiety.[1][2] This compound, existing as both cis and trans stereoisomers, has garnered significant interest in the pharmaceutical industry, primarily as a key intermediate in the synthesis of the anticonvulsant drug Gabapentin.[3] Beyond its role as a synthetic building block, emerging research suggests its potential as a histone deacetylase (HDAC) inhibitor, opening avenues for its exploration in oncology and other therapeutic areas. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, characterization data, and a discussion of its current and potential applications in drug development.

Physicochemical Properties and Structural Elucidation

This compound is a white to light yellow crystalline powder. Its molecular structure, consisting of both a hydrophilic hydroxyl and a carboxylic acid group, as well as a lipophilic cyclohexane ring, imparts it with distinct solubility and reactivity characteristics.[1]

Key Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 99799-09-4 | [2] |

| Molecular Formula | C₈H₁₄O₃ | [2] |

| Molecular Weight | 158.19 g/mol | |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Hydroxycyclohexaneacetic acid, (4-Hydroxy-cyclohexyl)-acetic acid | [4] |

| Boiling Point | 326.4 °C | |

| Appearance | White to Light yellow powder to crystal |

Stereochemistry

The presence of two substituents on the cyclohexane ring gives rise to cis and trans diastereomers. The spatial arrangement of the hydroxyl and acetic acid groups relative to the plane of the cyclohexane ring significantly influences the molecule's physical properties and its interaction with biological targets. The cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides. The separation and selective synthesis of these isomers are critical for specific applications, particularly in drug development where stereochemistry dictates pharmacological activity.

Synthesis of this compound

The most industrially viable and scalable synthesis of this compound involves the catalytic hydrogenation of 4-hydroxyphenylacetic acid. This method allows for the reduction of the aromatic ring to a cyclohexane ring. The choice of catalyst and reaction conditions is crucial for achieving high yield and, importantly, for controlling the stereoselectivity of the product. Rhodium-based catalysts, particularly on an alumina support, have shown high efficacy in the hydrogenation of aromatic rings, often favoring the formation of the cis isomer under specific conditions.

Experimental Protocol: Catalytic Hydrogenation of 4-Hydroxyphenylacetic Acid

This protocol details a robust method for the synthesis of this compound, with an emphasis on achieving good stereoselectivity towards the cis isomer.

Materials:

-

4-Hydroxyphenylacetic acid

-

5% Rhodium on Alumina (Rh/Al₂O₃) catalyst

-

Glacial Acetic Acid (solvent)

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

-

Hydrogen gas (high purity)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Crystallization dish

Step-by-Step Methodology:

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

-

Charging the Reactor: In the reactor vessel, combine 4-hydroxyphenylacetic acid and the 5% Rhodium on Alumina catalyst. A typical catalyst loading is 5-10% by weight relative to the starting material.

-

Solvent Addition: Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the starting material and create a slurry that can be effectively stirred.

-

Purging the System: Seal the reactor and purge the system multiple times with an inert gas, such as nitrogen, to remove any residual air. Following the inert gas purge, purge the system with hydrogen gas.

-

Hydrogenation Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi). Begin stirring and heat the reactor to the target temperature (e.g., 50-80 °C). The reaction is typically monitored by the uptake of hydrogen. The choice of lower temperatures and specific rhodium catalysts often favors the formation of the cis isomer.

-

Reaction Completion and Cooldown: Once the hydrogen uptake ceases, indicating the completion of the reaction, stop the heating and allow the reactor to cool to room temperature.

-

Depressurization and Catalyst Removal: Carefully vent the excess hydrogen gas from the reactor. Open the reactor and filter the reaction mixture through a pad of Celite to remove the heterogeneous rhodium catalyst. Wash the catalyst pad with a small amount of glacial acetic acid to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and the washings and remove the glacial acetic acid under reduced pressure using a rotary evaporator.

-

Crystallization and Isolation: The resulting crude product can be purified by crystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture, to yield this compound as a white crystalline solid.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Causality of Experimental Choices:

-

Catalyst: Rhodium on alumina is chosen for its high activity and selectivity in aromatic ring hydrogenation. The alumina support provides a high surface area for the catalyst, and rhodium is known to be effective under milder conditions compared to other catalysts like Raney Nickel, which can sometimes lead to over-reduction or side reactions.

-

Solvent: Glacial acetic acid is an effective solvent for the starting material and is stable under the hydrogenation conditions. Its acidic nature can also help in maintaining the catalyst's activity.

-

Pressure and Temperature: The chosen pressure and temperature are a balance between achieving a reasonable reaction rate and maintaining selectivity. Higher pressures and temperatures can lead to a faster reaction but may also result in a loss of stereoselectivity and the formation of byproducts.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, allowing for the differentiation between the cis and trans isomers.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the cyclohexane ring, the alpha-protons of the acetic acid moiety, and the hydroxyl proton. The coupling constants and chemical shifts of the cyclohexane ring protons can be used to determine the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. Predicted ¹³C NMR data for the cis isomer suggests distinct chemical shifts for the carbons of the cyclohexane ring and the acetic acid group.

Predicted NMR Data (cis-isomer in D₂O):

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Varies for cyclohexane protons, ~2.2 ppm for -CH₂COOH |

| ¹³C | ~180 ppm (C=O), ~70 ppm (C-OH), ~40 ppm (-CH₂COOH), 25-35 ppm (other cyclohexane carbons) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

-

A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ for the carboxylic acid hydroxyl group, which will overlap with the C-H stretching vibrations.

-

A sharp and strong C=O stretching band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

-

A C-O stretching band for the alcohol and carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecule is expected to show a prominent ion corresponding to [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

Applications in Drug Development

Intermediate for Gabapentin Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of Gabapentin, a widely prescribed medication for the treatment of epilepsy and neuropathic pain. The synthesis of Gabapentin from this intermediate typically involves the conversion of the carboxylic acid to an amine, often via a Curtius or Hofmann rearrangement.

Potential as a Histone Deacetylase (HDAC) Inhibitor

Recent studies have highlighted the potential of this compound and its derivatives as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. The aberrant activity of HDACs is implicated in various diseases, including cancer. By inhibiting HDACs, these compounds can induce the acetylation of histones, leading to a more open chromatin structure and the expression of tumor suppressor genes. This potential therapeutic application warrants further investigation and could expand the utility of this molecule beyond its role as a synthetic intermediate.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[5][6]

GHS Hazard Statements: H315, H319, H335[6]

Precautionary Statements: P261, P264, P280, P302+P352, P304+P340, P305+P351+P338[5]

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile molecule with established importance in the pharmaceutical industry as a key intermediate for Gabapentin. The synthetic route via catalytic hydrogenation of 4-hydroxyphenylacetic acid is a robust and scalable method. Furthermore, its emerging potential as an HDAC inhibitor suggests that its therapeutic applications may extend beyond its current use. This guide provides a solid foundation for researchers and drug development professionals working with this compound, from its synthesis and characterization to its potential applications. Further research into its biological activities and the development of stereoselective synthetic methods will undoubtedly continue to expand its significance in medicinal chemistry.

References

- 1. iris.unive.it [iris.unive.it]

- 2. americanelements.com [americanelements.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. 4-Hydroxycyclohexyl acetate | C8H14O3 | CID 556677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-(4-Hydroxycyclohexyl)acetic acid.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Hydroxycyclohexyl)acetic acid

Introduction

This compound is a bifunctional organic compound featuring a cyclohexane core substituted with a hydroxyl group and an acetic acid moiety.[1] This unique structure, possessing both a hydrogen bond donor/acceptor (hydroxyl) and an acidic group (carboxylic acid), makes it a valuable building block in medicinal chemistry and materials science. Its presence in the Human Metabolome Database suggests its relevance in biological systems. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signatures, and standardized protocols for its characterization, designed to equip researchers with the foundational knowledge required for its effective application.

Chemical Identity and Structure

Accurate identification is paramount in scientific research. This compound is cataloged across multiple chemical databases, ensuring its unambiguous identification.

Chemical Identifiers

The compound is identified by several standard numbering systems, with different CAS Numbers often assigned to the mixture of isomers versus specific stereoisomers.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₈H₁₄O₃ | [1][2][3] |

| Molecular Weight | 158.20 g/mol | [1][2][4] |

| CAS Number (cis/trans mixture) | 99799-09-4 | [1][2][3] |

| CAS Number (cis-isomer) | 68592-22-3 | [1] |

| CAS Number (trans-isomer) | 68592-23-4 | |

| PubChem CID | 12702257 | [1][3] |

| InChI Key | ALTAAUJNHYWOGS-UHFFFAOYSA-N | [1][3] |

Molecular Structure

The molecule's functionality is dictated by its three primary components: a cyclohexane ring, a hydroxyl group, and a carboxylic acid group.[1] This structure imparts both hydrophilic and hydrophobic characteristics.

Caption: Core structure of this compound.

Stereoisomerism

The substitution pattern on the cyclohexane ring gives rise to cis and trans stereoisomers. In the cis isomer, the acetic acid and hydroxyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This stereochemical difference can significantly influence physical properties and biological activity, as the spatial arrangement affects how the molecule interacts with other molecules or biological targets.[1]

Caption: Stereoisomers of this compound.

Physicochemical Properties

The interplay of the functional groups defines the compound's behavior in various chemical environments. The properties listed below are a combination of experimental and predicted values found in chemical databases.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Boiling Point | 326.4 °C at 760 mmHg | [3] |

| Density | 1.166 g/cm³ | [3] |

| Water Solubility | Predicted: 27.1 g/L | |

| pKa (Strongest Acidic) | Predicted: 4.65 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| LogP (Octanol-Water Partition Coefficient) | Predicted: 0.69 - 0.93 |

Discussion of Properties:

-

Acidity (pKa): The predicted pKa of 4.65 is characteristic of a simple carboxylic acid. This indicates it is a weak acid that will be predominantly in its deprotonated (carboxylate) form at physiological pH (~7.4).

-

Solubility: The molecule is predicted to be soluble in water. This is a direct consequence of the polar hydroxyl and carboxylic acid groups, which can engage in hydrogen bonding with water molecules. Its solubility is expected to be pH-dependent, increasing significantly in basic solutions due to the formation of the more polar carboxylate salt.

-

Lipophilicity (LogP): The predicted LogP values are relatively low, suggesting a preference for hydrophilic environments over lipophilic ones. This is consistent with the presence of two highly polar functional groups.

Chemical Reactivity and Stability

The reactivity is dominated by its two functional groups.

-

Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as:

-

Acid-Base Reactions: Forms salts with bases.[1]

-

Esterification: Reacts with alcohols under acidic conditions to form esters.

-

Amide Formation: Can be converted to an acid chloride or activated with coupling reagents to react with amines, forming amides.

-

-

Hydroxyl Group: The secondary alcohol can participate in:

Stability and Storage: The compound should be stored in a dry, sealed container at room temperature.[4] It is a stable molecule but should be kept away from strong oxidizing agents and strong bases.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show two highly characteristic absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.[5] This broadness is due to strong hydrogen bonding between molecules in a dimeric form.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹.[5] Dimeric, hydrogen-bonded acids typically absorb around 1710 cm⁻¹.[5]

-

O-H Stretch (Alcohol): A broad absorption around 3200-3600 cm⁻¹, which may be partially obscured by the much broader carboxylic acid O-H band.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-COOH Proton: A highly deshielded, broad singlet appearing far downfield, typically between 10-13 ppm.[6][8] Its chemical shift is concentration-dependent.[5]

-

-CH₂- (alpha to COOH): A doublet or multiplet around 2.2-2.5 ppm.

-

Cyclohexane Protons (-CH- and -CH₂-): A complex series of multiplets in the aliphatic region, approximately 1.0-2.0 ppm.

-

-CH-OH Proton: A multiplet whose chemical shift would depend on the solvent and concentration, typically 3.5-4.5 ppm.

-

-

¹³C NMR:

Mass Spectrometry

In mass spectrometry, carboxylic acids often exhibit characteristic fragmentation patterns, including the sequential loss of the hydroxyl group (17 amu) and then the carbonyl group (28 amu).[8] The molecular ion peak (M⁺) would be expected at m/z = 158.

Experimental Protocols for Property Determination

The following sections describe standardized, reliable methods for determining key physicochemical properties.

Protocol: Determination of Aqueous Solubility

This protocol outlines a common method for determining the solubility of an organic acid. The principle relies on creating a saturated solution and quantifying the dissolved compound.

References

- 1. This compound (68592-22-3) for sale [vulcanchem.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound - CAS:99799-09-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights - Housing Innovations [dev.housing.arizona.edu]

- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

A Technical Guide to 2-(4-Hydroxycyclohexyl)acetic Acid: Nomenclature, Stereochemistry, and Therapeutic Relevance

Abstract

2-(4-Hydroxycyclohexyl)acetic acid is a carboxylated cyclohexanol derivative notable for its stereochemical complexity and its emergence in both diagnostic and therapeutic fields. This document provides a comprehensive technical overview of the molecule, beginning with a detailed analysis of its IUPAC nomenclature and the critical distinctions between its cis and trans stereoisomers. We will explore its key physicochemical properties, outline a primary synthetic route via catalytic hydrogenation, and discuss its significant biological roles. The guide will detail its function as a urinary biomarker for the rare metabolic disorder hawkinsinuria and its potential as a histone deacetylase (HDAC) inhibitor, a class of compounds with significant therapeutic implications in oncology. This whitepaper serves as a foundational resource for professionals engaged in metabolic research, diagnostics, and pharmaceutical development.

Introduction

This compound is a molecule of growing interest at the intersection of organic chemistry, biochemistry, and medicine. Structurally, it consists of a cyclohexane ring functionalized with both a hydroxyl group and an acetic acid moiety at positions 1 and 4, respectively. While seemingly simple, this arrangement gives rise to distinct stereoisomers that dictate its physical properties and biological activity.[1] Its relevance extends from being a key diagnostic marker for an inborn error of tyrosine metabolism to a subject of research in epigenetic modifiers for cancer therapy. This guide aims to provide an in-depth, field-proven perspective on this compound, grounded in established chemical principles and current research.

IUPAC Nomenclature and Stereochemical Analysis

A precise understanding of a molecule begins with its name. The nomenclature of this compound is governed by specific IUPAC rules that prioritize functional groups and define the parent structure.

Deconstruction of the IUPAC Name

-

Parent Structure: The principal functional group is the carboxylic acid (-COOH).[2][3] Because the -COOH group is part of a two-carbon chain that is not directly bonded to the ring, the acyclic "acetic acid" portion is designated as the parent structure.

-

Numbering: The carbon of the carboxyl group is assigned position 1, and the adjacent carbon, to which the ring is attached, is position 2. This leads to the "2-(...)" prefix.

-

Substituent: The cyclohexane ring is treated as a substituent on the acetic acid parent chain, hence "cyclohexyl".

-

Ring Numbering: The ring's point of attachment to the acetic acid chain is C-1 of the ring. The hydroxyl group (-OH) is located at the fourth carbon relative to this point, leading to the "4-Hydroxy" designation.

Combining these elements yields the systematic name: This compound .

Critical Role of Stereoisomerism

The 1,4-disubstituted cyclohexane ring gives rise to geometric isomerism, resulting in two distinct diastereomers: cis and trans.[1] This isomerism profoundly impacts the molecule's three-dimensional shape, receptor binding affinity, and metabolic fate.

-

trans-2-(4-Hydroxycyclohexyl)acetic acid: In the most stable chair conformation, both the acetic acid group and the hydroxyl group occupy equatorial positions. This minimizes steric hindrance, resulting in a thermodynamically more stable isomer. The formal IUPAC name for this isomer is 2-((1r,4r)-4-hydroxycyclohexyl)acetic acid .[4]

-

cis-2-(4-Hydroxycyclohexyl)acetic acid: In its chair conformation, one substituent must occupy an axial position while the other is equatorial. This leads to greater steric strain compared to the trans isomer.

The distinction is not merely academic; in biological systems, enzymes often exhibit high stereoselectivity, meaning the cis and trans isomers can have vastly different activities and metabolic pathways.

Figure 1: Chemical structures of the trans and cis isomers.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are fundamental to its handling, formulation, and analysis. The data presented below represents a mixture of cis- and trans- isomers unless otherwise specified.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₃ | [5] |

| Molecular Weight | 158.20 g/mol | [5][6][7] |

| CAS Number | 99799-09-4 (cis/trans mixture) | [6][7] |

| 68592-23-4 (trans-isomer) | [4] | |

| 68592-22-3 (cis-isomer) | [1] | |

| Physical Form | White to light yellow solid/crystal | [8] |

| Boiling Point | 326.4 °C | |

| Solubility | Soluble in water | [1] |

| Acidity | Weakly acidic | [1] |

| InChI Key | ALTAAUJNHYWOGS-UHFFFAOYSA-N | [1][8] |

Synthesis and Reactivity

From a synthetic chemistry perspective, the most direct and common route to produce this compound is through the catalytic hydrogenation of its aromatic precursor, 2-(4-hydroxyphenyl)acetic acid.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard laboratory procedure for the synthesis.

-

Reactor Setup: A high-pressure hydrogenation vessel is charged with 2-(4-hydroxyphenyl)acetic acid and a suitable solvent, such as ethanol or acetic acid.

-

Catalyst Addition: A hydrogenation catalyst is added. Rhodium on carbon (Rh/C) is highly effective for aromatic ring reduction under milder conditions. Alternatively, Platinum(IV) oxide (PtO₂, Adams' catalyst) can be used.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is agitated and may be heated (e.g., to 50-80 °C) to increase the reaction rate.

-

Monitoring: The reaction is monitored by observing hydrogen uptake or by analytical techniques like TLC or HPLC to track the disappearance of the starting material.

-

Workup: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration through a pad of Celite.

-

Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification: The resulting mixture of cis and trans isomers can be purified by recrystallization or column chromatography if separation of isomers is required.

The causality for this experimental choice lies in the robustness and high yield of catalytic hydrogenation for reducing phenolic rings to their corresponding cyclohexanol derivatives. The choice of catalyst and conditions can influence the ratio of cis to trans isomers produced.

Figure 2: Synthetic workflow for this compound.

Relevance in Diagnostics and Therapeutics

The significance of this molecule to researchers and drug developers is primarily twofold: its role as a biomarker and its potential as a therapeutic agent.

Biomarker for Hawkinsinuria

Both cis- and trans-4-Hydroxycyclohexylacetic acid are established urinary biomarkers for hawkinsinuria, a rare autosomal dominant inborn error of metabolism.

-

Mechanism: The disorder stems from a defect in the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD), which is involved in the catabolism of tyrosine. This enzymatic deficiency leads to the accumulation of an intermediate that is further metabolized and excreted as 4-hydroxycyclohexylacetic acid and a related compound, hawkinsin.

-

Diagnostic Trustworthiness: The presence of these specific metabolites in urine is a highly reliable indicator of the disorder, making their detection a cornerstone of diagnosis. This self-validating system—where the presence of the molecule directly points to a specific metabolic defect—is ideal for clinical diagnostics.

Potential as a Histone Deacetylase (HDAC) Inhibitor

Several sources indicate that this compound is classified as a histone deacetylase (HDAC) inhibitor.

-

Therapeutic Context: HDAC inhibitors are a class of epigenetic drugs that interfere with the function of HDAC enzymes. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these drugs can reactivate tumor suppressor genes, making them a powerful tool in oncology.

-

Drug Development Implications: The identification of this molecule as a potential HDAC inhibitor makes it a lead compound for further investigation. Its relatively simple structure serves as a valuable scaffold for medicinal chemists to design more potent and selective derivatives. Research in this area could focus on its effects on gene expression, cell cycle arrest, and apoptosis in cancer cell lines.

Conclusion

This compound is a multifaceted compound whose importance belies its structural simplicity. A rigorous application of IUPAC nomenclature rules is essential to distinguish it from related structures and to precisely define its cis and trans stereoisomers, which are fundamental to its biological function. Its established synthesis via catalytic hydrogenation provides a reliable source for research and development. For the intended audience, its dual role as a definitive biomarker in the diagnosis of hawkinsinuria and as a promising scaffold for the development of novel HDAC inhibitors places it at a significant nexus of diagnostic science and therapeutic innovation. Continued exploration of this molecule and its derivatives is warranted to fully unlock its potential.

References

- 1. This compound (68592-22-3) for sale [vulcanchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-(trans-4-Hydroxycyclohexyl)acetic acid 95% | CAS: 68592-23-4 | AChemBlock [achemblock.com]

- 5. americanelements.com [americanelements.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound (cis- and trans- mixtur… [cymitquimica.com]

An In-depth Technical Guide to 2-(4-Hydroxycyclohexyl)acetic Acid: Properties, Synthesis, and Biological Potential

This technical guide provides a comprehensive overview of 2-(4-hydroxycyclohexyl)acetic acid, a molecule of interest to researchers in organic synthesis, drug discovery, and metabolomics. This document delves into its chemical and physical properties, stereoisomerism, synthesis, and putative biological activities, with a focus on its potential as a histone deacetylase (HDAC) inhibitor.

Core Molecular and Physical Characteristics

This compound is a saturated carbocyclic compound featuring a cyclohexane ring substituted with a hydroxyl group and an acetic acid moiety. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₃ | [1][2][3] |

| Molecular Weight | 158.19 g/mol | [2][3] |

| Boiling Point | 326.4 °C (at 760 mmHg) | [3] |

| Predicted Water Solubility | 27.1 g/L | |

| Predicted pKa (Strongest Acidic) | 4.65 |

Note: Water solubility and pKa values are computationally predicted and should be confirmed by experimental analysis.

Stereoisomerism: The Significance of Cis and Trans Forms

A critical feature of this compound is the existence of cis and trans stereoisomers, which arises from the relative orientation of the hydroxyl and acetic acid groups on the cyclohexane ring. These isomers possess distinct physical properties and are expected to have different biological activities due to their unique three-dimensional shapes.[1]

| Isomer | CAS Number | Key Identifiers |

| cis-Isomer | 68592-22-3 | HMDB ID: HMDB0000451 |

| trans-Isomer | 68592-23-4 | HMDB ID: HMDB0000909 |

| Mixture | 99799-09-4 | PubChem CID: 12702257 |

The separation and characterization of these individual isomers are crucial for any drug development or in-depth biological study, as their differential interaction with enzyme active sites is highly probable.

Caption: Relationship between stereoisomers and their distinct properties.

Synthesis and Spectroscopic Characterization

The most logical and referenced synthetic route to this compound is through the catalytic hydrogenation of its aromatic precursor, 4-hydroxyphenylacetic acid. This method effectively saturates the benzene ring to yield the desired cyclohexyl derivative.

Proposed Synthesis Workflow: Catalytic Hydrogenation

This protocol is adapted from the general methodology for the hydrogenation of phenolic acids described by Ungnade and Morriss (1948).

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Hydroxyphenylacetic acid

-

5% Rhodium on alumina catalyst (or Platinum Oxide)

-

Glacial acetic acid

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Hydrogen gas (high purity)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Preparation: In a suitable pressure vessel, dissolve 4-hydroxyphenylacetic acid in glacial acetic acid.

-

Catalyst Addition: Add the 5% rhodium on alumina catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to approximately 100-150 atm.

-

Reaction: Heat the mixture to 50-100 °C with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Cooling and Filtration: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent (glacial acetic acid) from the filtrate under reduced pressure using a rotary evaporator. The resulting solid will be a mixture of cis- and trans-2-(4-hydroxycyclohexyl)acetic acid.

-

Purification (Optional): The cis and trans isomers can be separated by fractional crystallization or column chromatography.

Spectroscopic Characterization (Predicted Data)

Predicted ¹H NMR (100 MHz, D₂O):

-

Chemical shifts for the cyclohexane ring protons are expected between δ 1.0-2.2 ppm.

-

The proton on the carbon bearing the hydroxyl group (-CHOH) would likely appear as a multiplet around δ 3.5-4.0 ppm.

-

The methylene protons of the acetic acid group (-CH₂COOH) would be expected in the range of δ 2.2-2.5 ppm.

Predicted ¹³C NMR (100 MHz, D₂O):

-

The carboxyl carbon (-COOH) is predicted to be in the range of δ 175-180 ppm.

-

The carbon bearing the hydroxyl group (-CHOH) would likely be found around δ 65-75 ppm.

-

The carbons of the cyclohexane ring are expected in the aliphatic region of δ 25-45 ppm.

-

The methylene carbon of the acetic acid group (-CH₂COOH) is predicted around δ 40-45 ppm.

Expected IR Spectral Features:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid.

-

A strong C=O stretching absorption around 1700-1725 cm⁻¹.

-

A broad O-H stretching band from the alcohol group around 3200-3600 cm⁻¹.

-

C-H stretching absorptions of the cyclohexane and methylene groups just below 3000 cm⁻¹.

Biological Context and Potential Applications

Role as a Human Metabolite

Both cis- and trans-2-(4-hydroxycyclohexyl)acetic acid have been identified in the urine of patients with a rare metabolic disorder known as Hawkinsinuria.[4] This disorder is caused by a defect in the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is involved in the tyrosine catabolism pathway. The presence of these compounds, therefore, serves as a biomarker for this specific inborn error of metabolism.

Caption: Metabolic origin of this compound in Hawkinsinuria.

Putative Role as a Histone Deacetylase (HDAC) Inhibitor

While direct experimental evidence is limited, this compound is classified by some chemical suppliers as a histone deacetylase (HDAC) inhibitor. This classification is likely based on its structural resemblance to other short-chain fatty acids, such as valproic acid and butyric acid, which are known to inhibit Class I and IIa HDACs.

Proposed Mechanism of Action: HDAC inhibitors typically function by binding to the zinc ion within the active site of the HDAC enzyme. The carboxylic acid moiety of this compound would be the key functional group responsible for this interaction. By inhibiting HDACs, the acetylation of histone proteins is increased, leading to a more open chromatin structure and altered gene expression. This can result in various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis in cancer cells.

Representative Experimental Workflow: In Vitro HDAC Inhibition Assay

To validate the putative HDAC inhibitory activity of this compound, a standard in vitro colorimetric assay can be employed.

Principle: An acetylated histone substrate is bound to a microplate. The test compound and a source of HDAC enzyme (e.g., nuclear extract) are added. If the compound inhibits the enzyme, the substrate remains acetylated. A specific antibody that recognizes the acetylated histone is then used, followed by a secondary antibody conjugated to an enzyme for colorimetric detection. The signal intensity is inversely proportional to the HDAC activity.

Step-by-Step Protocol:

-

Substrate Coating: Coat microplate wells with an acetylated histone substrate.

-

Inhibitor Addition: Add serial dilutions of this compound (and a known HDAC inhibitor as a positive control) to the wells.

-

Enzyme Addition: Add a constant amount of HDAC enzyme (e.g., from a nuclear extract or a purified recombinant source) to each well.

-

Incubation: Incubate the plate at 37°C to allow the deacetylation reaction to occur.

-

Washing: Wash the wells to remove the enzyme and inhibitor.

-

Primary Antibody: Add a primary antibody specific for the acetylated histone substrate and incubate.

-

Washing: Wash the wells to remove unbound primary antibody.

-

Secondary Antibody: Add a colorimetric enzyme-linked secondary antibody and incubate.

-

Washing: Wash the wells to remove unbound secondary antibody.

-

Development: Add a chromogenic substrate and incubate until color develops.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is a well-defined molecule with established physical and chemical properties. Its synthesis via the hydrogenation of 4-hydroxyphenylacetic acid is a feasible and scalable route. While its role as a biomarker in Hawkinsinuria is documented, its potential as a therapeutic agent, particularly as an HDAC inhibitor, warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing compound.

References

- 1. This compound (68592-22-3) for sale [vulcanchem.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. americanelements.com [americanelements.com]

- 4. Excretion of cis- and trans-4-hydroxycyclohexylacetic acid in addition to hawkinsin in a family with a postulated defect of 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of cis-4-Hydroxycyclohexylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Critical Role of Aqueous Solubility in Drug Development

In the journey of a drug from discovery to clinical application, aqueous solubility stands as a paramount physicochemical property. It dictates the rate and extent to which a compound dissolves in the aqueous environment of the gastrointestinal tract, a prerequisite for absorption and subsequent systemic circulation. Poor aqueous solubility can lead to low and erratic bioavailability, therapeutic inconsistency, and challenges in formulation development.[1] Therefore, a comprehensive understanding and accurate determination of the aqueous solubility of a drug candidate like cis-4-Hydroxycyclohexylacetic acid are indispensable for its successful development.

Physicochemical Properties of cis-4-Hydroxycyclohexylacetic Acid

To understand the aqueous solubility of cis-4-Hydroxycyclohexylacetic acid, it is essential to first examine its molecular structure and inherent physicochemical properties.

Molecular Structure:

-

Chemical Name: cis-4-Hydroxycyclohexylacetic acid

-

CAS Number: 68592-22-3[2]

-

Molecular Formula: C₈H₁₄O₃[2]

-

Molecular Weight: 158.19 g/mol

The molecule consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and an acetic acid (-CH₂COOH) group in a cis configuration. This stereochemistry places both substituents on the same side of the cyclohexane ring.

Key Functional Groups and their Influence on Solubility:

The solubility of cis-4-Hydroxycyclohexylacetic acid in water is primarily governed by the presence of two key polar functional groups:

-

Hydroxyl Group (-OH): This group is highly polar and capable of forming strong hydrogen bonds with water molecules. The oxygen atom acts as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. This interaction significantly contributes to the hydrophilicity of the molecule.[3][4]

-

Carboxylic Acid Group (-COOH): This is another highly polar functional group that can participate in hydrogen bonding with water. More importantly, the carboxylic acid group is ionizable. At physiological pH, it will be predominantly deprotonated to form the highly water-soluble carboxylate anion (-COO⁻).[5]

The presence of these two hydrophilic groups on a relatively small and compact cyclohexane scaffold suggests that cis-4-Hydroxycyclohexylacetic acid should exhibit appreciable water solubility.

Predicted Physicochemical Properties:

While experimental data is scarce, computational models provide valuable estimates of key properties.

| Property | Predicted Value | Source |

| Water Solubility | 27.1 g/L | ALOGPS |

| logP | 0.93 | ALOGPS |

| pKa (Strongest Acidic) | 4.65 | ChemAxon |

The predicted water solubility of 27.1 g/L is substantial and classifies the compound as "soluble" according to standard pharmaceutical definitions. The predicted pKa of 4.65 is typical for a carboxylic acid and is crucial for understanding the pH-dependent solubility profile.

Factors Influencing the Aqueous Solubility

The intrinsic solubility of a compound can be significantly modulated by external factors. For cis-4-Hydroxycyclohexylacetic acid, pH and temperature are the most critical.

The Profound Impact of pH

The solubility of ionizable compounds like carboxylic acids is highly dependent on the pH of the aqueous medium.[5][6] The carboxylic acid group of cis-4-Hydroxycyclohexylacetic acid can exist in two forms: the protonated (neutral) form and the deprotonated (anionic) form.

-

At low pH (acidic conditions): The equilibrium will favor the protonated, uncharged form of the carboxylic acid. This form is less polar and, consequently, less soluble in water.[7]

-

At high pH (alkaline conditions): The equilibrium will shift towards the deprotonated, anionic carboxylate form. The presence of a negative charge greatly enhances the interaction with polar water molecules, leading to a significant increase in aqueous solubility.[5][7]

Given the predicted pKa of 4.65, the solubility of cis-4-Hydroxycyclohexylacetic acid is expected to increase dramatically as the pH rises above this value. This pH-dependent solubility is a critical consideration for drug formulation and understanding its behavior in different segments of the gastrointestinal tract.

The Role of Stereochemistry: cis vs. trans Isomers

The spatial arrangement of the hydroxyl and acetic acid groups on the cyclohexane ring (cis vs. trans) can influence the molecule's physical properties, including its solubility. While there is no direct comparative study for cis-4-Hydroxycyclohexylacetic acid, we can draw insights from related molecules.

In some cases, cis isomers, being less symmetrical, may have lower crystal lattice energies and thus higher solubility compared to their more stable and often higher-melting trans counterparts. For instance, maleic acid (cis-butenedioic acid) is significantly more soluble in water than fumaric acid (trans-butenedioic acid). This is attributed to the intramolecular hydrogen bonding in the cis isomer, which reduces its interaction with neighboring molecules in the crystal lattice.

Conversely, the cis configuration in cis-4-Hydroxycyclohexylacetic acid could potentially allow for intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. This might slightly reduce the number of functional groups available for intermolecular hydrogen bonding with water, which could theoretically decrease solubility compared to the trans isomer where such intramolecular interactions are less likely. However, the increased polarity and potential for a more folded conformation in the cis isomer could disrupt crystal packing and enhance solubility. Further experimental investigation is required to definitively determine the solubility difference between the cis and trans isomers of 4-Hydroxycyclohexylacetic acid.

The Influence of Temperature

The solubility of most solid compounds in a liquid solvent, including water, is temperature-dependent. Generally, for most carboxylic acids, solubility in water increases with increasing temperature.[8] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute. However, the exact relationship between temperature and solubility for cis-4-Hydroxycyclohexylacetic acid would need to be determined experimentally. For some short-chain carboxylic acids, this relationship can be non-linear.[9]

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[1][8][10] This method involves equilibrating an excess amount of the solid compound with a specific solvent (in this case, water) at a constant temperature until the solution is saturated.

Step-by-Step Experimental Protocol:

-

Preparation:

-

Accurately weigh an excess amount of solid cis-4-Hydroxycyclohexylacetic acid.

-

Place the solid into a clear glass vial or flask.

-

Add a precise volume of purified water (or a buffer solution of a specific pH).

-

-

Equilibration:

-

Seal the vial/flask to prevent solvent evaporation.

-

Place the sample in a constant temperature shaker or incubator.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully separate the saturated supernatant from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).

-

-

Quantification:

-

The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

A calibration curve prepared with standard solutions of known concentrations of cis-4-Hydroxycyclohexylacetic acid is used for accurate quantification.

-

-

Data Reporting:

-

The aqueous solubility is reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature and pH.

-

Workflow Diagram:

Caption: Workflow for the Shake-Flask method.

Computational Prediction of Aqueous Solubility

In the early stages of drug discovery, when the physical compound may not be available in sufficient quantities for experimental testing, computational models are invaluable for predicting solubility.[9][11] These methods can be broadly categorized into two types:

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate the chemical structure of a compound with its experimentally determined solubility.[9] They rely on molecular descriptors that encode various aspects of the molecule's topology, geometry, and electronic properties. The predicted solubility of 27.1 g/L for cis-4-Hydroxycyclohexylacetic acid from ALOGPS is an example of a QSPR prediction.

-

Physics-Based Methods: These approaches use fundamental principles of thermodynamics to calculate the free energy of solvation, which is directly related to solubility.[12] While computationally more intensive, they can provide a more detailed understanding of the molecular interactions driving dissolution.

Computational Workflow Diagram:

Caption: Computational solubility prediction workflow.

Conclusion and Future Perspectives

While a definitive experimental value for the aqueous solubility of cis-4-Hydroxycyclohexylacetic acid remains to be published, a comprehensive analysis of its molecular structure and the application of established physicochemical principles and computational models provide a strong foundation for understanding its behavior. The presence of both a hydroxyl and a carboxylic acid group strongly suggests good water solubility, which is supported by a predicted value of 27.1 g/L. The solubility is expected to be highly dependent on pH, increasing significantly in alkaline conditions.

For drug development professionals, it is imperative to experimentally determine the aqueous solubility of cis-4-Hydroxycyclohexylacetic acid using a standardized method like the shake-flask protocol. Furthermore, investigating the solubility profile as a function of pH and temperature, and conducting a direct comparison with the trans-isomer, will provide critical data for formulation development, biopharmaceutical classification, and predicting in vivo performance.

References

- 1. Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exposome-Explorer - 4-Hydroxycyclohexylacetic acid (Compound) [exposome-explorer.iarc.fr]

- 3. On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t.. [askfilo.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iupac.org [iupac.org]

- 11. trans-4-Hydroxycyclohexanecarboxylic Acid | TargetMol [targetmol.com]

- 12. chembk.com [chembk.com]

An In-depth Technical Guide to 2-(4-Hydroxycyclohexyl)acetic Acid and its Synonyms for Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Hydroxycyclohexyl)acetic acid, a versatile building block in medicinal chemistry. We will delve into its chemical identity, stereochemistry, synthesis, and key applications in drug development, with a particular focus on its role as a histone deacetylase (HDAC) inhibitor and its implications in hematopoiesis. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed methodologies.

Chemical Identity and Nomenclature: Establishing a Clear Foundation

This compound is a carboxylic acid derivative of cyclohexane. Precise communication in scientific research and development is paramount, and a clear understanding of its nomenclature is the first step.

The primary identifier for this compound is its CAS Number: 99799-09-4 .[1] However, it is known by several synonyms in literature and commercial listings, which can sometimes lead to confusion. This guide will use the primary name, but researchers should be familiar with its common synonyms.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier | Value | Source |

| Primary Name | This compound | IUPAC Nomenclature |

| Common Synonyms | 4-Hydroxycyclohexaneacetic Acid, (4-Hydroxy-cyclohexyl)-acetic Acid, 4-Hydroxycyclohexylacetic acid | [1][2][3] |

| CAS Number | 99799-09-4 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1][2][3] |

| Molecular Weight | 158.20 g/mol | [1][2][3] |

| InChI Key | ALTAAUJNHYWOGS-UHFFFAOYSA-N | |

| SMILES | OC1CCC(CC(O)=O)CC1 | [1] |

It is crucial to note the existence of stereoisomers, namely cis and trans isomers, which arise from the relative positions of the hydroxyl and acetic acid groups on the cyclohexane ring. These isomers can exhibit different biological activities, and their specific synthesis and characterization are critical for targeted drug development.

Physicochemical Properties: Understanding the Molecule's Behavior

The physical and chemical properties of this compound dictate its behavior in various experimental settings, from synthesis and purification to formulation and biological assays.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point | 326.4 °C | |

| Storage Temperature | Room temperature, sealed in a dry environment | |

| Purity (typical) | ≥95% |

The presence of both a hydroxyl and a carboxylic acid group allows for a range of chemical reactions, including esterification, amidation, and oxidation, making it a versatile scaffold for creating diverse chemical libraries.[2]

Synthesis of this compound: A Detailed Protocol

The most common and industrially scalable method for synthesizing this compound is through the catalytic hydrogenation of p-hydroxybenzoic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring.

Reaction Principle

The synthesis relies on the catalytic reduction of the benzene ring of p-hydroxybenzoic acid using a suitable catalyst, typically a noble metal like ruthenium or palladium, under a hydrogen atmosphere. The reaction conditions, such as temperature, pressure, and solvent, are critical for achieving high yield and selectivity.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a synthesized methodology based on established principles of catalytic hydrogenation of aromatic acids.[4][5]

Materials:

-

p-Hydroxybenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

1,4-Dioxane

-

Deionized Water

-

Hydrogen gas

-

High-pressure autoclave reactor with stirring mechanism

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a high-pressure autoclave, charge p-hydroxybenzoic acid.

-

Solvent and Catalyst Addition: Add a 1:1 mixture of 1,4-dioxane and water as the solvent.[4] Carefully add the 5% Ru/C catalyst. The typical catalyst loading is 5-10% by weight of the substrate.

-

Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

-

Hydrogenation Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 6.89 MPa).[4] Begin stirring and heat the reactor to the reaction temperature (e.g., 493 K).[4] Maintain these conditions for the duration of the reaction (typically several hours), monitoring the pressure drop to gauge the reaction progress.

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Removal: Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can often be recycled after appropriate washing and drying.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product, a mixture of cis and trans isomers, can be purified by recrystallization from a suitable solvent system to obtain the desired isomer or a specific isomeric ratio.

Self-Validation: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure and purity.[6][7]

Applications in Drug Development: A Focus on HDAC Inhibition and Hematopoiesis

This compound and its derivatives are of significant interest in drug development, primarily due to their potential as histone deacetylase (HDAC) inhibitors.

Mechanism of Action as an HDAC Inhibitor

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[8] HDAC inhibitors block this action, resulting in hyperacetylation of histones, which in turn leads to a more relaxed chromatin structure and the expression of tumor suppressor genes.[8] This mechanism makes HDAC inhibitors a promising class of anti-cancer agents.[9]

The general pharmacophore for many HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The carboxylic acid moiety of this compound can act as a zinc-binding group, while the cyclohexane ring serves as a scaffold for the linker and cap groups. By modifying the cyclohexane ring and the acetic acid side chain, medicinal chemists can design selective HDAC inhibitors that target specific HDAC isoforms, potentially reducing off-target effects and improving therapeutic outcomes.[10][11][12][13]

Caption: Mechanism of gene expression regulation by HDAC inhibition.

Role in Hematopoiesis

Hematopoiesis, the formation of blood cellular components, is a tightly regulated process. Emerging research indicates that HDACs play a crucial role in the differentiation and proliferation of hematopoietic stem cells (HSCs).[14] By modulating gene expression, HDACs can influence the lineage commitment of HSCs.

The potential of this compound and its derivatives as HDAC inhibitors suggests their utility in studying and potentially treating hematological malignancies. For instance, by inhibiting specific HDACs, it may be possible to induce differentiation in leukemic cells, a therapeutic strategy that is being actively explored. Further research into the specific effects of this compound on different hematopoietic lineages is warranted to fully elucidate its therapeutic potential in this area.[15][16]

Conclusion and Future Directions

This compound is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its straightforward synthesis from readily available starting materials and its utility as a scaffold for designing potent and selective HDAC inhibitors make it an attractive molecule for medicinal chemists. The exploration of its derivatives could lead to the development of novel therapeutics for cancer and other diseases where epigenetic regulation plays a key role. Future research should focus on the synthesis and biological evaluation of novel derivatives with improved potency and isoform selectivity, as well as in-depth studies to understand their precise mechanism of action in various disease models.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound (68592-22-3) for sale [vulcanchem.com]

- 3. americanelements.com [americanelements.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Developing selective histone deacetylases (HDACs) inhibitors through ebselen and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Osteoclasts promote the formation of hematopoietic stem cell niches in the bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytokines and BMP-4 promote hematopoietic differentiation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 2-(4-Hydroxycyclohexyl)acetic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-(4-Hydroxycyclohexyl)acetic acid, a molecule with significant therapeutic potential, exists as cis and trans stereoisomers. The spatial arrangement of the hydroxyl and acetic acid groups on the cyclohexane ring dictates the molecule's three-dimensional structure, which in turn is expected to influence its biological activity. This technical guide provides a comprehensive overview of the known and potential biological activities of these isomers, with a focus on their classification as histone deacetylase (HDAC) inhibitors and their prospective roles in oncology and inflammatory diseases. While direct comparative studies on the individual isomers are notably absent in current public literature, this guide synthesizes the available information and presents a clear experimental framework for researchers to elucidate the distinct pharmacological profiles of the cis and trans forms. Detailed, field-proven protocols for isomer separation, cytotoxicity assessment, and evaluation of anti-inflammatory and HDAC inhibitory activities are provided to empower researchers in advancing the understanding and potential therapeutic application of these compounds.

Introduction: The Significance of Stereoisomerism in Drug Discovery

Isomerism is a cornerstone of medicinal chemistry, where subtle changes in the spatial arrangement of atoms can lead to profound differences in pharmacological activity.[1] For this compound, the cis and trans configurations arise from the relative orientation of the hydroxyl and acetic acid substituents on the cyclohexane ring. This stereochemical difference can significantly impact how each isomer interacts with biological targets, affecting its efficacy, potency, and even its safety profile. Although the mixture of cis and trans isomers of this compound has been identified as a histone deacetylase (HDAC) inhibitor with potential cytotoxic and anti-inflammatory effects, the specific contributions of each isomer remain a critical knowledge gap. This guide is structured to provide researchers with the foundational knowledge and detailed methodologies required to systematically investigate and compare the biological activities of these two isomers.

Potential Biological Activities and Underlying Mechanisms

Based on its structural motifs and preliminary classifications, this compound isomers are hypothesized to exert their biological effects through several key mechanisms.

Histone Deacetylase (HDAC) Inhibition

The primary classification of this compound is as an HDAC inhibitor. HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine residues on histones and other proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, these compounds can induce the re-expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

It is highly probable that the cis and trans isomers of this compound will exhibit differential inhibitory activity against various HDAC isoforms due to the distinct spatial presentation of their pharmacophoric features to the enzyme's active site.

Cytotoxic Effects in Oncology

Stemming from its potential as an HDAC inhibitor, this compound is suggested to possess cytotoxic effects that could be harnessed for anti-cancer therapies. The induction of apoptosis and cell cycle arrest are common outcomes of HDAC inhibition in tumor cells. A comparative analysis of the cytotoxic profiles of the cis and trans isomers against a panel of cancer cell lines is a crucial step in determining their therapeutic potential.

Anti-Inflammatory Activity

The link between HDAC inhibition and the modulation of inflammatory pathways is well-established. HDACs regulate the expression of key inflammatory mediators. Therefore, the isomers of this compound may exert anti-inflammatory effects by influencing pathways such as NF-κB and the production of prostaglandins via cyclooxygenase (COX) enzymes. Investigating the differential impact of the cis and trans isomers on these inflammatory pathways could unveil novel therapeutic avenues for inflammatory diseases.

Experimental Workflows: A Roadmap for Comparative Analysis

To address the current research gap, a systematic evaluation of the individual cis and trans isomers is necessary. The following sections provide detailed experimental protocols that form a comprehensive workflow for this investigation.

Isomer Separation: The Critical First Step

A prerequisite for any comparative biological study is the isolation of the individual cis and trans isomers in high purity. High-performance liquid chromatography (HPLC) is a robust technique for this purpose.

References

Fundamental reactivity of the hydroxyl and carboxylic acid groups.

An In-Depth Technical Guide to the Fundamental Reactivity of the Hydroxyl and Carboxylic Acid Groups

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Pillars of Molecular Function

In the landscape of organic chemistry and medicinal chemistry, the hydroxyl (-OH) and carboxylic acid (-COOH) groups stand as functional cornerstones. Their prevalence in biological molecules, synthetic intermediates, and active pharmaceutical ingredients (APIs) is a direct consequence of their versatile and predictable reactivity. The hydroxyl group, the defining feature of alcohols, is a polar, hydrogen-bonding entity that can act as a nucleophile, a proton donor, or, when suitably activated, a leaving group.[1][2][3] The carboxylic acid group is the quintessential organic acid, whose reactivity is dominated by the electrophilicity of its carbonyl carbon and the profound resonance stabilization of its conjugate base.[4][5] An understanding of the electronic structures and characteristic transformations of these two groups is fundamental to the rational design, synthesis, and metabolic profiling of new chemical entities. This guide provides a detailed exploration of their core reactivity, grounded in mechanistic principles and supported by field-proven experimental protocols.

Section 1: Electronic and Structural Fundamentals

The reactivity of any functional group is a direct manifestation of its electronic structure, bonding, and the steric environment.

The Hydroxyl Group (-OH)